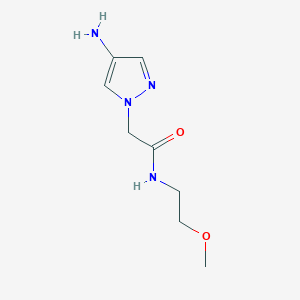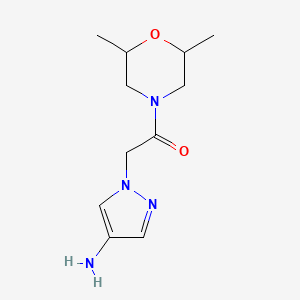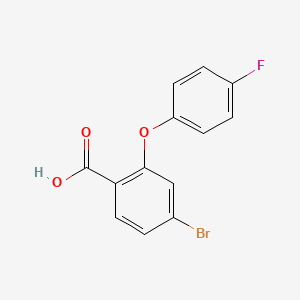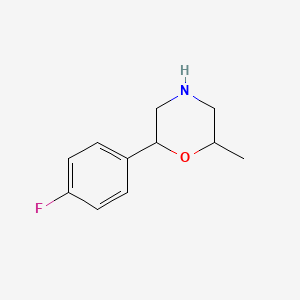![molecular formula C11H22N2OS B1517892 N-[2-(morpholin-4-yl)ethyl]thian-4-amine CAS No. 1153349-05-3](/img/structure/B1517892.png)
N-[2-(morpholin-4-yl)ethyl]thian-4-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of N-[2-(morpholin-4-yl)ethyl]thian-4-amine is 230.37 . The IUPAC name is N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-thiopyran-4-amine . The InChI code is 1S/C11H22N2OS/c1-9-15-10-2-11(1)12-3-4-13-5-7-14-8-6-13/h11-12H,1-10H2 .Physical And Chemical Properties Analysis
N-[2-(morpholin-4-yl)ethyl]thian-4-amine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Heterocyclic System Synthesis : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate reacted with cyanothioacetamide, leading to derivatives of previously unknown heterocyclic systems, demonstrating the utility of morpholine derivatives in synthesizing complex organic structures (Dotsenko et al., 2008).
- Copper-Promoted Oxyamination : A method for the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes highlights the role of morpholine derivatives in facilitating novel synthetic pathways (Sequeira & Chemler, 2012).
- Morpholine-Based Protecting Groups : Sulfinamides were used as amine protecting groups in the conversion of amino alcohols into morpholines, showcasing the versatility of morpholine derivatives in synthetic chemistry (Fritz et al., 2011).
Analytical Applications
- Chromatographic Analysis : Morpholine and its breakdown products were analyzed in water samples using derivatization and high-performance liquid chromatography, indicating its importance in environmental and analytical applications (Lamarre et al., 1989).
Medicinal Chemistry Applications
- Antimicrobial Activities : New 1,2,4-triazole derivatives synthesized from reactions involving morpholine were screened for antimicrobial activities, demonstrating the potential of morpholine derivatives in drug discovery (Bektaş et al., 2007).
- Antitumor Agents : The synthesis of 4-substituted 2-formylpyridine thiosemicarbazones, including morpholine derivatives, showed significant antineoplastic activity, highlighting the therapeutic potential of morpholine-containing compounds (Agrawal et al., 1976).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)thian-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c1-9-15-10-2-11(1)12-3-4-13-5-7-14-8-6-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJSBBGXUSLZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]thian-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

